molecular formula C8H13N3O B15299484 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine

3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine

Cat. No.: B15299484
M. Wt: 167.21 g/mol
InChI Key: GPMWYTMFHCHHCS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with a methyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with a β-diketone or β-ketoester in the presence of a suitable catalyst.

  • Introduction of the Oxetane Ring: The oxetane ring is introduced through a cyclization reaction, often involving the use of a suitable epoxide and a base.

  • Methylation: The final step involves the methylation of the pyrazole ring to introduce the methyl groups at the 3 and 5 positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen or the oxetane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the degree of oxidation.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted pyrazoles and oxetanes with different substituents.

Scientific Research Applications

3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

  • Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, which distinguish it from other pyrazole derivatives. Similar compounds include:

  • Pyrazole derivatives: Other pyrazole compounds with different substituents and functional groups.

  • Oxetane derivatives: Compounds containing oxetane rings with various substituents.

These compounds may have similar applications but differ in their chemical properties and biological activities.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3,5-dimethyl-1-(oxetan-3-yl)pyrazol-4-amine

InChI

InChI=1S/C8H13N3O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4,9H2,1-2H3

InChI Key

GPMWYTMFHCHHCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2COC2)C)N

Origin of Product

United States

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